N'-(4-chlorophenyl)cyclohexanecarboximidamide
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Overview
Description
N’-(4-chlorophenyl)cyclohexanecarboximidamide is an organic compound characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with cyclohexylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-chlorobenzonitrile+cyclohexylamine→N’-(4-chlorophenyl)cyclohexanecarboximidamide
Industrial Production Methods
In an industrial setting, the production of N’-(4-chlorophenyl)cyclohexanecarboximidamide may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a large scale with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(4-chlorophenyl)cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)cyclohexanecarboxamide
- 4-chlorobenzonitrile
- Cyclohexylamine
Uniqueness
N’-(4-chlorophenyl)cyclohexanecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility.
Properties
CAS No. |
76345-27-2 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H17ClN2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,16) |
InChI Key |
ZYNRIPHTLDOWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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